3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14656703
InChI: InChI=1S/C5H5F2N3O2/c6-5(7)10-2(4(11)12)1-3(8)9-10/h1,5H,(H2,8,9)(H,11,12)
SMILES:
Molecular Formula: C5H5F2N3O2
Molecular Weight: 177.11 g/mol

3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14656703

Molecular Formula: C5H5F2N3O2

Molecular Weight: 177.11 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C5H5F2N3O2
Molecular Weight 177.11 g/mol
IUPAC Name 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C5H5F2N3O2/c6-5(7)10-2(4(11)12)1-3(8)9-10/h1,5H,(H2,8,9)(H,11,12)
Standard InChI Key LPNYBGWGGZLJSY-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1N)C(F)F)C(=O)O

Introduction

Chemical Structure and Significance

The molecular structure of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring substituted at positions 1, 3, and 5 with difluoromethyl, amino, and carboxylic acid groups, respectively (Fig. 1). Its molecular formula is C₆H₅F₂N₃O₂, and its systematic IUPAC name is 5-amino-2-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables derivatization into esters, amides, and salts .

Table 1: Key molecular properties

PropertyValue
Molecular formulaC₆H₅F₂N₃O₂
Molecular weight213.12 g/mol (calculated)
Hydrogen bond donors3 (NH₂, COOH)
Hydrogen bond acceptors5 (2×F, 2×N, COOH)
Rotatable bonds3

Synthesis Methods

Cyclocondensation Approaches

The synthesis of pyrazole carboxylic acids often involves cyclocondensation reactions. A patented method for the analogous compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CN111362874B) employs a two-step process :

  • Substitution/Hydrolysis: Reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of a base.

  • Cyclization: Treating the intermediate with methylhydrazine under catalytic conditions.

For 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, modifying this approach by replacing methylhydrazine with hydrazine derivatives bearing amino groups could yield the target compound. Reaction temperatures below -20°C and catalysts like KI improve regioselectivity .

Table 2: Hypothetical synthesis parameters

StepReagentsConditionsYield*
CyclizationHydrazine hydrate, KI-30°C, 2 h~70%
HydrolysisNaOH (2M)Reflux, 4 h>90%
*Theoretical yields based on analogous reactions .

Biological Activity and Applications

Agrochemical Intermediates

Pyrazole carboxylic acids are precursors to fungicides such as fluopyram and bixafen . The amino and difluoromethyl groups in this compound may enhance binding to fungal succinate dehydrogenase (SDH), a common target for carboxamide fungicides .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for related compounds achieve ~75% yields , but isomer separation remains challenging.

  • Toxicological Data: No published studies on acute or chronic toxicity exist.

  • Derivatization: Unexplored potential for creating amide or ester prodrugs to improve bioavailability.

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